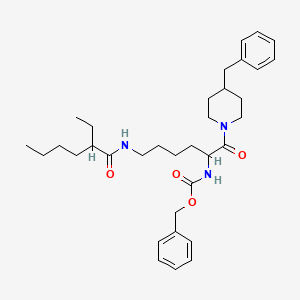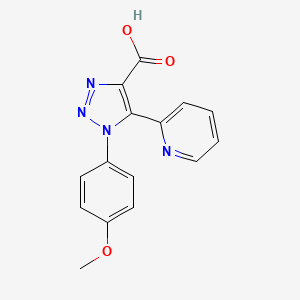![molecular formula C23H22F2N4O2 B14963442 2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B14963442.png)
2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of fluorophenyl groups, a piperazine ring, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions to form the dihydropyrimidinone core
Introduction of the Piperazine Ring: The next step involves the nucleophilic substitution reaction where the piperazine ring is introduced. This is typically achieved by reacting the dihydropyrimidinone intermediate with a suitable piperazine derivative.
Fluorophenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one
- 2-(4-Bromophenyl)-3-{2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one
- 2-(4-Methylphenyl)-3-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H22F2N4O2 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C23H22F2N4O2/c1-16-14-21(30)29(23(26-16)17-2-4-18(24)5-3-17)15-22(31)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h2-9,14H,10-13,15H2,1H3 |
Clave InChI |
JCBLZGLQWIFKJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14963371.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B14963372.png)
![N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide](/img/structure/B14963377.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14963389.png)
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide](/img/structure/B14963397.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14963401.png)
![N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B14963410.png)
![N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B14963412.png)

![2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide](/img/structure/B14963418.png)
![4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14963422.png)
![N-(3-chloro-4-fluorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14963424.png)
![N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide](/img/structure/B14963437.png)
